molecular formula C12H10O3 B8781462 [3-(Furan-2-yl)phenyl]acetic acid CAS No. 568628-55-7

[3-(Furan-2-yl)phenyl]acetic acid

Cat. No. B8781462
M. Wt: 202.21 g/mol
InChI Key: IIIRAXWPUAYFPM-UHFFFAOYSA-N
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Patent
US06939861B2

Procedure details

To a solution of 3-(2-furyl)phenylacetic acid methyl ester (0.047 g, 0.217 mmol, 1.0 eq) in acetone (3.0 ml) was added potassium hydroxide (0.5 ml of a 30% solution in H2O). The mixture was stirred at room temperature for 16 hours before diluting with 1 N NaOH (10 ml), and washing with CH2Cl2 (15 ml). The aqueous phase was acidified with 1 N HCl (15 ml) and the organics extracted with CH2Cl2 (3×20 ml). The extract was dried (Na2SO4) and concentrated under reduced pressure to yield 3-(2-furyl)phenylacetic acid (0.043 g, 100%) as a white solid; 1H-NMR (CDCl3, 400 MHz): δ 7.60 (1H, br s), 7.46 (1H, t, J=1.0 Hz), 7.34 (1H, t, J=7.5 Hz), 7.19 (2H, m), 6.65 (1H, d, J=3.2 Hz), 6.46 (1H, m), 3.67 (2H, s).
Name
3-(2-furyl)phenylacetic acid methyl ester
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=1.[OH-].[K+]>CC(C)=O.O.[OH-].[Na+]>[O:12]1[CH:13]=[CH:14][CH:15]=[C:11]1[C:7]1[CH:6]=[C:5]([CH2:4][C:3]([OH:16])=[O:2])[CH:10]=[CH:9][CH:8]=1 |f:1.2,5.6|

Inputs

Step One
Name
3-(2-furyl)phenylacetic acid methyl ester
Quantity
0.047 g
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)C=1OC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with CH2Cl2 (15 ml)
EXTRACTION
Type
EXTRACTION
Details
the organics extracted with CH2Cl2 (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.